4-(2-Hydroxyethyl)benzoic acid
Overview
Description
4-(2-Hydroxyethyl)benzoic acid is a chemical compound that is related to various benzoic acid derivatives with hydroxyethyl groups. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and characterized, which can provide insights into the properties and reactivity of 4-(2-Hydroxyethyl)benzoic acid. For instance, the synthesis and characterization of azo-benzoic acids and their precursors have been reported, which include hydroxy and diazenyl functional groups on the benzene ring . Additionally, the molecular and crystal structures of matrices for MALDI-TOF-MS, which are structurally related to benzoic acid derivatives, have been elucidated .
Synthesis Analysis
The synthesis of related hydroxybenzoic acid derivatives has been explored in several studies. For example, 4-Hydroxy[1-13C]benzoic acid was synthesized from sodium [2-13C]acetate through a multi-step process involving the formation of the benzene ring by base-catalyzed condensation . Another study reported the synthesis of 2-hydroxy-4-methyl benzoic acid using acetone and ethyl formate, followed by a reaction with acetoacetic ester . Similarly, 3-formyl-4-hydroxyl benzoic acid was synthesized from hydroxybenzoic acid and chloroform, using triethyl ammonium chloride as a phase transfer catalyst . These methods provide a foundation for the synthesis of 4-(2-Hydroxyethyl)benzoic acid, which could potentially be synthesized through similar pathways.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structures of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and related salts were determined using single-crystal X-ray diffraction, revealing the conformations of the phenyldiazenyl and carboxylic acid/carboxylate groups . The crystal structures of other benzoic acid derivatives, such as 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid, were also studied, providing insights into the intermolecular interactions and packing in the solid state .
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be inferred from studies on similar compounds. For example, the azo-benzoic acids exhibited acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . Additionally, Ru(II) complexes with 2-hydroxy-benzoic acid derivatives were synthesized and characterized, showing intramolecular hydrogen bonding and DNA binding properties . These studies suggest that 4-(2-Hydroxyethyl)benzoic acid may also participate in similar chemical reactions, such as tautomerism and complex formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be diverse, depending on their functional groups and molecular structure. Spectroscopic techniques such as NMR, UV-VIS, and IR have been used to characterize these compounds . The solubility, melting points, and crystallization behavior can be influenced by the presence of hydroxy, methyl, or other substituents on the benzene ring, as seen in the crystal structures of related compounds . These properties are crucial for applications in mass spectrometry, pharmaceuticals, and materials science.
Scientific Research Applications
1. Degradation Processes and Environmental Impact
Nitisinone, a derivative of 4-(2-Hydroxyethyl)benzoic acid, was initially synthesized as a triketone herbicide. Despite its limited commercial use as a plant protection agent due to unsatisfactory herbicidal properties, environmental concerns, and high synthesis cost, it is notable for its medical applications. A study explored the stability of nitisinone under various experimental conditions, highlighting the formation of two major stable degradation products: 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These findings contribute to understanding the environmental and medical implications of nitisinone and its derivatives (Barchańska et al., 2019).
2. Food and Feed Additives
Benzoic acid, closely related to 4-(2-Hydroxyethyl)benzoic acid, is widely used as an antibacterial and antifungal preservative in food and feeds. Recent studies suggest its potential to improve growth and health by promoting gut functions such as digestion, absorption, and barrier integrity. These functions are believed to be improved by regulating enzyme activity, redox status, immunity, and microbiota in the gut. However, excessive benzoic acid can harm gut health, indicating the importance of understanding the optimal levels and mechanisms of its influence on intestinal physiology (Mao et al., 2019).
Safety And Hazards
4-(2-Hydroxyethyl)benzoic acid is associated with several hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful if inhaled (H332) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
4-(2-hydroxyethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHCTSQIAULAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333443 | |
Record name | 4-(2-hydroxyethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)benzoic acid | |
CAS RN |
46112-46-3 | |
Record name | 4-(2-Hydroxyethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46112-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-hydroxyethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Hydroxyethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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